N-(3,5-dichlorophenyl)ethanesulfonamide
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Overview
Description
N-(3,5-dichlorophenyl)ethanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to an ethanesulfonyl moiety, which is further connected to a 3,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)ethanesulfonamide typically involves the reaction of 3,5-dichloroaniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)ethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted sulfonamides
Oxidation: Sulfonic acids
Reduction: Amines
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. This inhibition can disrupt biological pathways and lead to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)ethanesulfonamide
- N-(2,4-dichlorophenyl)ethanesulfonamide
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
Uniqueness
N-(3,5-dichlorophenyl)ethanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms at the 3 and 5 positions can enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
Properties
Molecular Formula |
C8H9Cl2NO2S |
---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-2-14(12,13)11-8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3 |
InChI Key |
YWQFIKPREUAMEX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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